N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride
Description
N-[(2-Methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride is a secondary amine hydrochloride salt featuring a 2-phenylethanamine backbone substituted with a 2-methoxy-1-naphthylmethyl group. This compound is structurally characterized by:
- Functional groups: A methoxy group (electron-donating) and a protonated amine (enhancing water solubility as a hydrochloride salt).
Properties
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUDWBIJYZEYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride typically involves the reaction of 2-methoxy-1-naphthaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following molecular formula and properties:
- Molecular Formula : CHClNO
- IUPAC Name : N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride
- Physical Form : Solid
- Purity : 95% .
1.1. Potential Therapeutic Uses
This compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests possible applications in treating neurological disorders. Research indicates that compounds with naphthalene moieties often exhibit biological activity, making this compound a candidate for further pharmacological studies.
1.2. Chiral Resolution
The compound can serve as a resolving agent in chiral resolution processes. Its enantiomers may be utilized to separate racemic mixtures of other pharmaceuticals, enhancing the efficacy and safety of drugs by isolating active enantiomers from inactive or harmful ones .
2.1. Chiral Solvating Agent
This compound has been explored as a chiral solvating agent in NMR spectroscopy. This application allows for the direct determination of enantiomeric excess in various chiral compounds, facilitating the analysis of complex mixtures in pharmaceutical research .
2.2. Chemical Synthesis
The compound plays a role in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its ability to interact with other chemical entities makes it a valuable building block in drug development and material science .
3.1. Neuropharmacological Studies
Recent studies have focused on the neuropharmacological properties of compounds related to this compound. For instance, research highlighted its potential effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
3.2. Synthesis of Related Compounds
Research has demonstrated successful synthetic pathways using this compound as a precursor for creating derivatives with enhanced biological activity. These derivatives have shown promise in preliminary pharmacological evaluations .
Mechanism of Action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride with related compounds:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) vs. nitro groups (electron-withdrawing) in Schiff bases (e.g., ) alter electronic density, impacting receptor binding or metabolic stability.
Physicochemical Data:
Notes:
Biological Activity
N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride, also known as a derivative of the 2-phenethylamine class, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, combining a naphthyl group with a phenethylamine backbone, which may influence its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C20H22ClNO
- Molecular Weight : 329.85 g/mol
- CAS Number : 2838218
- The compound exhibits a hydrochloride salt form, which is often used to enhance solubility and stability in biological assays.
Pharmacological Profile
The biological activity of this compound has been explored in various studies, highlighting its potential effects on neurotransmitter systems and cellular pathways.
1. Dopaminergic Activity
Research indicates that compounds within the 2-phenethylamine family often interact with dopaminergic pathways. These compounds can act as dopamine receptor agonists, which may have implications for conditions such as Parkinson's disease and depression. The specific interactions of this compound with dopamine receptors require further elucidation through in vitro and in vivo studies.
2. Serotonergic Effects
Similar compounds have shown affinity for serotonin receptors, particularly the 5HT_2A receptor. This interaction can lead to psychostimulant effects and has been associated with hallucinogenic properties in some analogs. Understanding the serotonergic profile of this compound is crucial for assessing its safety and efficacy.
Table 1: Summary of Biological Activities
Case Study Analysis
In a recent study examining various phenethylamines, this compound was shown to possess notable dopaminergic activity, suggesting potential therapeutic applications in neuropharmacology. The study utilized both binding assays and functional assays to assess receptor interactions.
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Reports indicate that similar compounds can exhibit cardiovascular toxicity and neurotoxicity at elevated doses. Monitoring these effects is crucial during clinical evaluations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
